molecular formula C5H5NOS B1352484 Crotonyl isothiocyanate CAS No. 60034-28-8

Crotonyl isothiocyanate

Cat. No.: B1352484
CAS No.: 60034-28-8
M. Wt: 127.17 g/mol
InChI Key: GGYYXENTGJDZTN-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crotonyl isothiocyanate is a compound with the molecular formula C5H5NOS . It has a molecular weight of 127.17 g/mol . The compound is also known by other names such as (E)-but-2-enoyl isothiocyanate and 2-Butenoylisothiocyanate .


Molecular Structure Analysis

The IUPAC name for this compound is (E)-but-2-enoyl isothiocyanate . The InChI representation is InChI=1S/C5H5NOS/c1-2-3-5(7)6-4-8/h2-3H,1H3/b3-2+ . The compound has a rotatable bond count of 1 and a topological polar surface area of 61.5 Ų .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 127.17 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 and a topological polar surface area of 61.5 Ų .

Scientific Research Applications

Isothiocyanates: Potential for Disease Prevention and Therapy

Isothiocyanates, such as sulforaphane and phenethyl isothiocyanate, derived from cruciferous vegetables, have been studied for their disease preventive and therapeutic effects. These compounds have been utilized in small human clinical trials targeting diseases like cancer and autism, suggesting opportunities for disease mitigation efforts using food and nutritional policy (Palliyaguru, Yuan, Kensler, & Fahey, 2018).

Role in Carcinogenesis

Crotonyl isothiocyanate has been studied in the context of mouse skin carcinogenesis. The enzyme ornithine decarboxylase, involved in polyamine biosynthesis, is notably increased after treatment with croton oil, indicating a possible link between this compound and carcinogenesis (O'Brien, 1976).

Industrial Application: Butadiene Precursor Production

This compound can be a precursor for butadiene synthesis. In research focused on Methylobacterium extorquens, a pathway was constructed to convert crotonyl-CoA into crotyl diphosphate, a direct precursor of butadiene, demonstrating the potential of this compound in industrial applications (Yang, Zhang, Yuan, Zhang, Mo, Tan, Zhu, Chen, Yao, Hu, & Yang, 2018).

Antimicrobial and Pharmacological Synergy

Research on Croton gratissimus, which contains isothiocyanates, shows potential antimicrobial efficacy and pharmacological interactions. The study indicates the synergistic effect of different plant parts, suggesting that isothiocyanates could contribute to enhanced biological activity (van Vuuren & Viljoen, 2008).

Chemoprotective Effects Against Cancer

Isothiocyanates have been extensively studied for their chemoprotective effects against cancer. They show potential in various animal models for experimental carcinogenesis at multiple organ sites, suggesting comprehensive and long-lasting protection (Dinkova-Kostova, 2013).

Inhibitory Effects on Carcinogenesis

Isothiocyanates, including those from croton plants, have shown inhibition of carcinogenesis in laboratory animals. They primarily act by selectively inhibiting cytochrome P450 enzymes involved in carcinogen metabolic activation and enhancing apoptosis, potentially contributing to chemopreventive activity (Hecht, 2000).

Safety and Hazards

When handling Crotonyl isothiocyanate, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Crotonyl isothiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the modification of histones, such as histone deacetylases (HDACs) and histone acetyltransferases (HATs). These interactions lead to the modification of histone proteins, influencing gene expression and chromatin structure. Additionally, this compound can react with thiol groups in proteins, forming covalent bonds that can alter protein function and stability .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the crotonylation of histones, a post-translational modification that plays a crucial role in gene regulation. This modification can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly proteins. This compound can inhibit or activate enzymes by modifying their active sites or altering their conformation. For example, this compound can inhibit HDACs, leading to increased levels of histone crotonylation and changes in gene expression . Additionally, it can interact with transcription factors and other regulatory proteins, influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in gene expression and cellular metabolism, which may have implications for its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate gene expression and cellular metabolism without causing significant toxicity. At high doses, this compound can induce oxidative stress and apoptosis, leading to adverse effects on tissue function and overall health . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid and amino acid metabolism. It interacts with enzymes such as acyl-CoA synthetase short-chain family member 2 (ACSS2), which plays a role in the conversion of crotonate into crotonyl-CoA . This interaction can influence metabolic flux and the levels of metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier family proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are essential for its activity and function. It can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, this compound can localize to the nucleus, where it interacts with histones and other nuclear proteins to regulate gene expression . Additionally, it can be found in the cytoplasm and mitochondria, where it influences metabolic processes and cellular signaling pathways .

Properties

IUPAC Name

(E)-but-2-enoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-2-3-5(7)6-4-8/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYYXENTGJDZTN-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60034-28-8
Record name Crotonyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060034288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 60034-28-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Crotonyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
Crotonyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
Crotonyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
Crotonyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
Crotonyl isothiocyanate
Reactant of Route 6
Crotonyl isothiocyanate
Customer
Q & A

Q1: What is the connection between Crotonyl Isothiocyanate, plant cell proliferation, and cancer cell growth?

A1: Research suggests that this compound exhibits contrasting effects on plant and human cancer cells. In a study using groundnut calli cells, exposure to silver nanoparticles synthesized using sandalwood leaf extract (SW-AgNPs) led to enhanced cell proliferation and increased calli biomass. [] This enhanced growth was accompanied by increased activity of defense enzymes and secretion of metabolites, including this compound. These findings indicate that this compound might play a role in plant growth and stress response.

Q2: Does this compound share similarities with other compounds found in rapeseed meal?

A2: this compound belongs to a class of compounds called isothiocyanates, known for their goitrogenic effects. While not specifically mentioned in the provided research on this compound, rapeseed meal contains related compounds like Allyl Isothiocyanate, which also contribute to goitrogenic activity and can impact thyroid function in animals. [] This suggests a potential link between the biological activities of different isothiocyanates, including their effects on growth and metabolism. Further research is needed to explore the specific mechanisms and potential shared pathways of these compounds.

Q3: Are there analytical techniques to identify and quantify this compound in biological samples?

A3: While specific techniques for this compound aren't detailed in the provided research, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed to analyze volatile compounds, including isothiocyanates, in various matrices. [] This technique allows for the separation, identification, and quantification of this compound based on its mass-to-charge ratio. This approach enables researchers to study the presence, distribution, and potential biological roles of this compound in different systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.